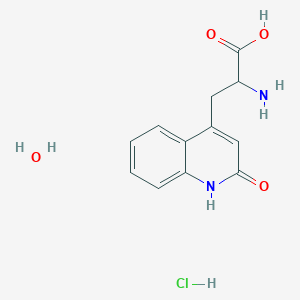

2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate

Description

Chemical Identity: 2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate (CAS 5162-90-3) is a hydrochloride dihydrate salt of a quinolinone-modified amino acid. Its molecular formula is C₁₂H₁₈Cl₂N₂O₅, with an average molecular mass of 341.185 g/mol . The compound features a 2-oxo-1,2-dihydroquinolin-4-yl group attached to the β-carbon of an alanine backbone, making it structurally distinct from canonical amino acids.

Properties

IUPAC Name |

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.ClH.H2O/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQZQONBUIXIAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known to be an alanine derivative, which suggests that it may interact with biological systems in a manner similar to other alanine derivatives.

Mode of Action

As an alanine derivative, it may interact with various biological systems in a similar manner to other alanine derivatives.

Biochemical Pathways

Amino acids and their derivatives have been known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage.

Pharmacokinetics

As an alanine derivative, it may share similar pharmacokinetic properties with other alanine derivatives.

Biochemical Analysis

Biochemical Properties

It is known that this compound is an alanine derivative. Alanine is a non-essential amino acid that plays a key role in the glucose-alanine cycle between tissues and the liver. In muscle and other tissues that degrade amino acids for fuel, amino groups are collected in the form of glutamate by transamination. Glutamate can then transfer its amino group through the action of alanine aminotransferase to pyruvate, a product of muscle glycolysis, forming alanine and α-ketoglutarate. The alanine is passed into the blood and transported to the liver. This reaction is reversed in the liver where the alanine is converted back to pyruvate by transamination. Depending on the body’s needs, the pyruvate can either be used to construct glucose through gluconeogenesis or it can be catabolized for energy through the citric acid cycle.

Cellular Effects

As an alanine derivative, it may influence various cellular processes, including protein synthesis, cell signaling pathways, and metabolic processes

Molecular Mechanism

As an alanine derivative, it may interact with various biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Biological Activity

2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of 2-amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate typically involves the reaction of quinoline derivatives with amino acids under controlled conditions. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have demonstrated that 2-amino-3-(2-quinolon-4-yl)propionic acid exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:

| Microorganism | Activity |

|---|---|

| Escherichia coli | High antibacterial activity |

| Pseudomonas aeruginosa | Moderate antibacterial activity |

| Staphylococcus aureus | High antibacterial activity |

| Candida albicans | Antifungal activity |

In comparative studies, this compound showed superior efficacy against these pathogens compared to traditional antibiotics such as Indomethacin and Nystatin .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties using the carrageenan-induced paw edema method. The results indicated a significant reduction in inflammation, comparable to that of standard anti-inflammatory drugs. The percentage inhibition of inflammation was calculated using established formulas, demonstrating the compound's potential as an anti-inflammatory agent .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of 2-amino-3-(2-quinolon-4-yl)propionic acid with biological targets. For instance, docking with the DNA gyrase enzyme revealed favorable binding modes that correlate with its antibacterial activity. Similarly, docking studies with COX-2 highlighted its potential as an anti-inflammatory agent .

Case Studies

Several case studies have highlighted the practical applications of 2-amino-3-(2-quinolon-4-yl)propionic acid in therapeutic settings:

- Antibacterial Efficacy : A study involving infected rat models demonstrated that treatment with this compound led to a significant decrease in bacterial load, supporting its use in treating bacterial infections.

- Anti-inflammatory Applications : In another study, patients with chronic inflammatory conditions reported symptomatic relief following administration of formulations containing this compound.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. It is structurally related to other bioactive compounds and may exhibit properties such as:

- Anti-inflammatory effects : Research indicates that derivatives of quinoline compounds can modulate inflammatory pathways, making them candidates for anti-inflammatory drugs .

- Antioxidant activity : The compound's structure suggests potential antioxidant properties, which are crucial in preventing oxidative stress-related diseases .

Synthesis of Related Compounds

The synthesis of 2-amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate is often explored in the context of developing other pharmaceutical agents. For instance, it serves as a precursor in the synthesis of rebamipide, a drug used for gastrointestinal protection . The synthesis method involves:

- One-step reactions : Utilizing alkaline conditions to achieve high purity and yield of the target compound .

Neuropharmacology

Studies suggest that compounds with similar structures may influence neurotransmitter systems. They could potentially act as modulators in conditions like depression or anxiety disorders. The quinoline moiety is known to interact with various receptors involved in neurological pathways .

Comparison with Similar Compounds

Physicochemical Properties :

- Solubility : High water solubility due to the hydrochloride salt and hydrate form.

- Stability : The dihydrate form enhances crystallinity and shelf stability under ambient conditions .

- Stereochemistry: No defined stereocenters, suggesting racemic mixtures in synthesis unless resolved .

Applications: Primarily used in neurological and biochemical research, particularly in studies involving glutamate receptor modulation or quinoline-derived bioactive molecules .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Functional and Pharmacological Differences

Quinolinone vs. Imidazole Derivatives

- Receptor Modulation: Unlike AMPA (an ionotropic glutamate receptor agonist), the quinolinone-modified amino acid may act as a modulator of metabotropic pathways due to structural similarity to kynurenic acid, a known neuroactive quinoline .

Salt and Hydrate Effects

- Bioavailability: The dihydrochloride dihydrate form of the target compound enhances solubility (>100 mg/mL in water) compared to non-hydrated variants (e.g., CAS 4876-14-6, a related free base with lower aqueous solubility) .

- Stability : Hydrated salts (e.g., dihydrate) exhibit reduced hygroscopicity, making them preferable for long-term storage over anhydrous forms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate?

- Methodology :

- Solid-phase peptide synthesis (SPPS) is a viable approach, leveraging Fmoc/t-Bu protection strategies for the amino acid backbone. The quinolone ring can be introduced via coupling reactions using HATU/DIPEA activation .

- Purification : Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) ensures high purity (>95%). Lyophilization is recommended for isolating the hydrochloride hydrate form .

Q. How can researchers optimize solubility and stability for in vitro assays?

- Solubility : The compound is freely soluble in water and polar solvents (e.g., DMSO, methanol) due to its zwitterionic nature and hydrophilic hydrate moiety. For stock solutions, use 10 mM PBS (pH 7.4) or DMSO (≤5% v/v in final assays) .

- Stability : Store lyophilized powder at -20°C under desiccation. In solution, avoid repeated freeze-thaw cycles; use within 24 hours for pH-sensitive assays. Monitor degradation via LC-MS (look for hydrolysis of the quinolone ring or decarboxylation) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data?

- Case Example : Discrepancies in IC values for enzyme inhibition (e.g., kinases or proteases) may arise from assay conditions (pH, ionic strength) or impurities.

- Solutions :

- Orthogonal assays : Compare fluorescence-based, radiometric, and SPR-based methods to confirm target engagement .

- Control experiments : Use structurally related analogs (e.g., histidine derivatives from ) to isolate the quinolone moiety’s contribution to activity .

- Batch analysis : Verify compound purity across synthetic batches via COA (Certificate of Analysis) and correlate with bioactivity trends .

Q. How to design in vivo studies to evaluate pharmacokinetics and metabolite profiling?

- Animal Models : Administer via intravenous (IV) or oral gavage in rodents (dose range: 1–50 mg/kg). Monitor plasma/tissue distribution using LC-MS/MS with isotopically labeled internal standards .

- Metabolite ID : Collect urine/hepatic microsomes for UPLC-QTOF analysis. Key metabolites may include hydrolyzed quinolone derivatives or glutathione adducts (via Phase II conjugation) .

- Challenges : The hydrochloride hydrate form may exhibit rapid renal clearance; consider prodrug strategies (e.g., esterification of the carboxylic acid) to enhance bioavailability .

Methodological Considerations

Q. What analytical techniques are critical for quality control in multi-step syntheses?

- In-process monitoring : Use TLC (silica gel, ninhydrin staining) for reaction progress. For intermediates, validate via H NMR (e.g., disappearance of Fmoc protons at δ 7.3–7.8 ppm) .

- Final product QC :

- Purity : ≥98% by HPLC (220 nm detection).

- Counterion validation : Ion chromatography for chloride content (theoretical: ~15.2% w/w) .

Q. How to mitigate occupational hazards during handling?

- PPE : Wear nitrile gloves, lab coats (Tyvek®), and safety goggles. Use fume hoods for weighing/powder handling to avoid inhalation .

- Exposure limits : Follow OSHA guidelines (29 CFR 1910.1020) for airborne particulate monitoring. Implement HEPA-filtered vacuum systems for spills—do not dry sweep .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.